molecular formula C18H21N3S B2613398 (E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile CAS No. 321945-15-7

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

Cat. No. B2613398
CAS RN: 321945-15-7
M. Wt: 311.45
InChI Key: WHXDYGOZBUZHLG-UDWIEESQSA-N
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Description

This compound is a type of organic molecule that contains functional groups such as a benzylidene group, an amino group, and a nitrile group . It’s likely to be used in early discovery research as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various organic reactions. For instance, the Strecker reaction involves the formation of aminonitriles by the reaction of an aldehyde with an amine in the presence of cyanide ions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The compound may participate in various chemical reactions depending on its functional groups. For instance, the presence of the amino group and the nitrile group suggests that it might undergo reactions such as nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by various analytical techniques. These might include determining its molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, and more .

Scientific Research Applications

Photophysical Properties Modulation

The compound is used in the modulation of photophysical properties. It’s a part of a group of diethylamino (DEA) functionalized analogues, which are designed and prepared based on AIE-active tetraphenylethene (TPE). The introduction of DEA groups makes these analogues CIE-active rather than typically AIE-active .

Mechanistic Understanding and Molecular Design

The compound plays a crucial role in deciphering structural and electronic effects on photophysical properties of aggregation- or crystallization-induced emission (AIE or CIE) luminogens. This understanding is essential for the related mechanistic understanding, molecular design, and applications .

Cell Imaging

The compound has been successfully utilized in cell imaging, thanks to their high efficiency and biocompatibility .

Glucose Sensing

The compound has been used for sensing glucose in aqueous solution at very low concentration .

Aggregation Induced Locally Excited (AILE) State Emission

The compound exhibits an exceptionally large blue shifted enhanced emission from aggregated hydrosol of 4,4′-bis(diethylamino)benzophenone (BZP) compared to its solution phase emission .

Surface Immobilization

The compound can be used in the field of surface immobilization .

Drug Delivery Carrier Design

The compound can be used in the design of drug delivery carriers .

Hydrogel Materials Preparation

The compound can be used in the preparation of hydrogel materials .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions of research involving this compound would depend on its properties and potential applications. It could be used in the development of new materials, pharmaceuticals, or chemical processes .

properties

IUPAC Name

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,5-dimethylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-5-21(6-2)16-9-7-15(8-10-16)12-20-18-17(11-19)13(3)14(4)22-18/h7-10,12H,5-6H2,1-4H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXDYGOZBUZHLG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/C2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-(diethylamino)benzylidene)amino)-4,5-dimethylthiophene-3-carbonitrile

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